molecular formula C15H14N2O3S2 B2389802 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide CAS No. 1427968-27-1

5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide

Cat. No. B2389802
CAS RN: 1427968-27-1
M. Wt: 334.41
InChI Key: SAHYURJIDMAJEL-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in its various applications is not fully understood. In organic electronics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to facilitate charge transport by forming a highly ordered crystalline structure. In photovoltaics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to absorb light and transfer electrons to the electrode, generating a current. In medicine, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to inhibit the growth of cancer cells by interfering with their ability to divide and proliferate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in vivo have not been extensively studied. However, in vitro studies have shown that 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the high cost of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide. One direction is to further investigate its potential applications in medicine, particularly as an anticancer agent. Another direction is to explore its potential as a sensitizer in other types of solar cells, such as perovskite solar cells. Additionally, further research is needed to fully understand the mechanism of action of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in its various applications, which could lead to the development of more efficient and effective materials.

Synthesis Methods

The synthesis of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide involves the reaction of 2-bromo-5-nitrothiophene with 2-amino-2-methylpropanenitrile in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide. The synthesis of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Scientific Research Applications

5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicine. In organic electronics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting materials with high charge mobility. In photovoltaics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been used as a sensitizer in dye-sensitized solar cells, where it absorbs light and transfers electrons to the electrode. In medicine, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

5-(benzenesulfonyl)-N-(2-cyanopropan-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-15(2,10-16)17-14(18)12-8-9-13(21-12)22(19,20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHYURJIDMAJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide

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